An In-depth Technical Guide to Dihydroresveratrol 3-O-glucoside: Structure, Properties, and Biological Significance
An In-depth Technical Guide to Dihydroresveratrol 3-O-glucoside: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroresveratrol (B186802) 3-O-glucoside is a naturally occurring phenolic compound and a significant metabolite of resveratrol (B1683913).[1][2] As the glycosylated form of dihydroresveratrol, it is part of a class of compounds that have garnered considerable scientific interest for their potential therapeutic properties. Dihydroresveratrol, the aglycone, is produced in the gastrointestinal tract through the hydrogenation of resveratrol by gut microbiota, and it has demonstrated potent anti-inflammatory and antioxidant activities, in some cases exceeding those of its parent compound.[1][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Dihydroresveratrol 3-O-glucoside and its aglycone, with a focus on the underlying signaling pathways and experimental methodologies.
Chemical Structure and Properties
Dihydroresveratrol 3-O-glucoside, also known as 3,5,4'-Trihydroxy-bibenzyl-3-O-β-D-glucoside, is characterized by a dihydrostilbenoid core linked to a glucose moiety.[5] This glycosylation can influence the compound's solubility, stability, and bioavailability.[6]
Chemical Structure
Caption: Chemical Structure of Dihydroresveratrol 3-O-glucoside.
Physicochemical Properties
The key chemical and physical properties of Dihydroresveratrol 3-O-glucoside are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 100432-87-9 | [7],[8],[9],[10],[11] |
| Molecular Formula | C₂₀H₂₄O₈ | [12],[5],[9],[11] |
| Molecular Weight | 392.40 g/mol | [12],[5],[9],[11] |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [7],[12] |
| Synonyms | 3,5,4'-Trihydroxy-bibenzyl-3-O-β-D-glucoside | [5] |
| Appearance | White to off-white solid/powder | [9],[13] |
| Purity | >98% (Commercially available) | [7],[9],[14] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [7],[9],[11] |
| Natural Sources | Broussonetia papyrifera, rhizomes of Polygonum cuspidatum | [5],[9],[11] |
Biological Activity and Signaling Pathways
While research on the glycoside form is ongoing, the biological activities of its aglycone, dihydroresveratrol, are well-documented. Dihydroresveratrol is a primary metabolite of resveratrol and has been shown to possess significant anti-inflammatory and antioxidant properties.[3][15]
Anti-Inflammatory Effects
Dihydroresveratrol mediates its anti-inflammatory effects through several key signaling pathways.
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Aryl Hydrocarbon Receptor (AHR) Pathway: Dihydroresveratrol is a potent activator of the Aryl Hydrocarbon Receptor (AHR), a transcription factor that regulates immune responses.[3] Upon activation, AHR translocates to the nucleus, dimerizes with ARNT (AHR Nuclear Translocator), and binds to Xenobiotic Response Elements (XREs) on DNA. This leads to the transcription of target genes like Cytochrome P450 1A1 (CYP1A1) and contributes to the suppression of inflammatory responses.[3] In studies on DSS-induced colitis in mice, an increased ratio of dihydroresveratrol to resveratrol was linked to AHR activation and an enhanced anti-inflammatory effect, marked by reduced levels of proinflammatory cytokines IL-1β and IL-6.[3][4]
Caption: Dihydroresveratrol (DHR) activation of the AHR pathway.
-
NLRP3 Inflammasome Inhibition: Dihydroresveratrol has been shown to inhibit the NLRP3 inflammasome, a multiprotein complex involved in the activation of inflammatory responses.[3]
-
TLR4-mediated NF-κB Pathway: Dihydroresveratrol can downregulate the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) signaling pathway, which is critical for the production of inflammatory mediators like nitric oxide (NO).[1][16]
Antioxidant Effects
Dihydroresveratrol exerts its antioxidant effects by modulating key cellular pathways that combat oxidative stress.[15]
-
AMPK/SIRT1/Nrf2 Pathway: Dihydroresveratrol activates AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1).[15][16][17] This activation cascade leads to the translocation of Nuclear factor-erythroid-2-related factor 2 (Nrf2) to the nucleus.[15][18] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), triggering the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and glutathione (B108866) peroxidase (GPX).[15][18]
Caption: Dihydroresveratrol antioxidant signaling pathway.
Experimental Protocols
This section details methodologies for the isolation and biological evaluation of Dihydroresveratrol 3-O-glucoside and its aglycone.
Isolation and Purification
-
Protocol 1: Semi-preparative Isolation from Human Urine This method was developed for isolating major resveratrol metabolites after oral supplementation.[19][20]
-
Sample Collection & Pre-treatment: Collect urine (e.g., 6L) from subjects after oral intake of a trans-resveratrol-containing supplement.[19]
-
Solid-Phase Extraction (SPE): Perform SPE on the collected urine to obtain a residue containing the metabolites.[19]
-
Chromatography:
-
Semi-Preparative HPLC: Purify the target crude fraction using semi-preparative reversed-phase HPLC. A gradient of trifluoroacetic acid in water (pH 2.5)/acetonitrile is effective for this separation.[19]
-
Structure Elucidation: Confirm the structure of the isolated Dihydroresveratrol 3-O-glucoside using spectroscopic and spectrometric methods such as 1D and 2D NMR, UV, and LC-MS.[19][20]
-
In Vitro Biological Assays
-
Protocol 2: Nitric Oxide (NO) Production Assay (Anti-inflammatory) This assay measures the inhibition of the inflammatory mediator nitric oxide in macrophages.[1][16]
-
Cell Culture: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of dihydroresveratrol for 1-2 hours.[16]
-
Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS).[16]
-
Sample Collection: After 24 hours, collect the cell culture supernatant.[16]
-
Quantification: Measure the nitrite (B80452) concentration (a stable product of NO) in the supernatant using the Griess reagent.[16]
-
-
Protocol 3: Western Blot for Protein Expression This protocol is used to quantify the expression of key proteins in signaling pathways.[16][18]
-
Cell Treatment: Treat cells (e.g., HepG2) with the test compound (dihydroresveratrol) for the desired time, with or without an oxidative stimulus (e.g., H₂O₂).[18]
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[16]
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Nrf2, HO-1, p-AMPK, total AMPK).[18]
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[16]
-
Generalized Experimental Workflow
The evaluation of Dihydroresveratrol 3-O-glucoside or its aglycone typically follows a multi-step process from initial screening to in vivo validation.
Caption: Generalized workflow for evaluating biological activity.
Conclusion and Future Perspectives
Dihydroresveratrol 3-O-glucoside is a key metabolite of resveratrol with significant therapeutic potential stemming from the potent biological activities of its aglycone, dihydroresveratrol. The anti-inflammatory and antioxidant effects are mediated through well-defined signaling pathways, including the AHR, AMPK/SIRT1, and Nrf2 pathways.[3][15] The data presented herein provide a solid foundation for researchers and drug development professionals. Future investigations should focus on the specific pharmacokinetic profile of the glycoside form, its direct biological activities prior to deglycosylation, and its potential synergistic effects with other compounds in preclinical and clinical settings. The detailed protocols provided in this guide can facilitate these future research endeavors.
References
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- 5. medchemexpress.com [medchemexpress.com]
- 6. Enzymatic Synthesis of Resveratrol α-Glucoside by Amylosucrase of Deinococcus geothermalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dihydroresveratrol 3-O-glucoside | CAS:100432-87-9 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
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- 9. Dihydroresveratrol 3-O-glucoside | CAS 100432-87-9 | ScreenLib [screenlib.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Dihydroresveratrol 3-O-glucoside | CAS:100432-87-9 | Manufacturer ChemFaces [chemfaces.com]
- 12. Dihydroresveratrol 3-O-glucoside | C20H24O8 | CID 38348878 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. molnova.cn [molnova.cn]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Dihydro-Resveratrol Attenuates Oxidative Stress, Adipogenesis and Insulin Resistance in In Vitro Models and High-Fat Diet-Induced Mouse Model via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Semi-preparative isolation of dihydroresveratrol-3-O-β-d-glucuronide and four resveratrol conjugates from human urine after oral intake of a resveratrol-containing dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
